molecular formula C18H21IN2O4S B3979709 N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-iodobenzamide

N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-iodobenzamide

Cat. No. B3979709
M. Wt: 488.3 g/mol
InChI Key: OULHXOYBJCNFPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-iodobenzamide, also known as DASB, is a radiolabeled imaging agent that is used for positron emission tomography (PET) scans. This compound is used to visualize the serotonin transporter (SERT) in the brain, which plays a crucial role in mood regulation and is the target of many antidepressant drugs.

Mechanism of Action

N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-iodobenzamide binds selectively to SERT in the brain, which allows it to be visualized using PET imaging. The compound is taken up by SERT-expressing neurons and accumulates in areas of the brain where SERT is highly expressed. This mechanism of action allows for the visualization of SERT in vivo, which can provide valuable insights into the function of this protein.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects, as it is used solely as an imaging agent. However, its ability to selectively bind to SERT in the brain allows for the visualization of this protein in vivo, which can provide valuable information about its role in various neurological disorders.

Advantages and Limitations for Lab Experiments

One major advantage of using N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-iodobenzamide in lab experiments is its high selectivity for SERT, which allows for the visualization of this protein in vivo. Additionally, the compound has a long half-life, which allows for prolonged imaging sessions. However, the use of this compound is limited by its high cost and the need for specialized equipment, such as PET scanners.

Future Directions

There are several potential future directions for the use of N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-iodobenzamide in scientific research. One potential application is the investigation of the role of SERT in the development of Alzheimer's disease, as recent studies have suggested that alterations in SERT expression may contribute to the pathogenesis of this disorder. Additionally, this compound may be useful in the development of new antidepressant drugs that target SERT, as it can provide valuable insights into the function of this protein. Finally, the use of this compound may be extended to other neurological disorders, such as Parkinson's disease and schizophrenia, where alterations in SERT expression have also been reported.

Scientific Research Applications

N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-iodobenzamide has been widely used in scientific research to investigate the role of SERT in various neurological disorders, including depression, anxiety, and addiction. PET scans using this compound have been used to measure the density of SERT in the brain, which can provide valuable information about the underlying mechanisms of these disorders.

properties

IUPAC Name

N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21IN2O4S/c1-4-21(5-2)26(23,24)13-10-11-17(25-3)16(12-13)20-18(22)14-8-6-7-9-15(14)19/h6-12H,4-5H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OULHXOYBJCNFPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)C2=CC=CC=C2I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21IN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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